5-Amino-2-(phenylsulfanyl)benzenecarbonitrile
Description
Properties
IUPAC Name |
5-amino-2-phenylsulfanylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c14-9-10-8-11(15)6-7-13(10)16-12-4-2-1-3-5-12/h1-8H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGAQSPPHVBONE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(phenylsulfanyl)benzenecarbonitrile typically involves the reaction of 5-amino-2-chlorobenzonitrile with thiophenol under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the chlorine atom is replaced by the phenylsulfanyl group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(phenylsulfanyl)benzenecarbonitrile undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives related to 5-amino-2-(phenylsulfanyl)benzenecarbonitrile. For instance, compounds derived from benzenesulfonamides, which share structural similarities with this compound, have demonstrated significant inhibitory effects against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and MCF-7 cells. These studies reported IC50 values ranging from 1.52 to 6.31 μM, indicating effective anti-proliferative activity with selectivity ratios favoring cancer cells over normal cells .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. Some derivatives showed selective inhibition of CA IX with IC50 values as low as 10.93 nM, suggesting that this compound could be developed into a potent therapeutic agent against cancer .
Antimicrobial Activity
In addition to anticancer properties, this compound and its derivatives have exhibited antimicrobial activities. Research indicates that certain benzenesulfonamide derivatives can inhibit bacterial growth and biofilm formation, particularly against strains like Staphylococcus aureus and Klebsiella pneumoniae. The effectiveness of these compounds was evaluated at concentrations around 50 μg/mL, showing substantial inhibition percentages .
Organic Synthesis
Precursor for Synthesis
this compound serves as a valuable intermediate in the synthesis of various organic compounds. It can be utilized in the preparation of more complex structures through reactions such as nucleophilic substitutions or cycloadditions. For example, it can be transformed into 5-substituted tetrazoles via [3+2] cycloaddition reactions with sodium azide under microwave irradiation conditions .
Photoinitiators and Polymers
The compound's derivatives are also explored for their utility in creating photoinitiators for polymerization processes. For instance, derivatives such as (4-chloro-phenylthio)-2-benzonitrile have been shown to act as effective photoinitiators for crosslinking synthetic resins like acrylics . This application is particularly relevant in materials science and industrial chemistry.
Analytical Applications
Analytical Chemistry
In analytical chemistry, compounds like this compound are used as standards or reagents in various assays due to their distinct chemical properties. They are involved in the development of analytical methods for detecting other substances or evaluating biological activities through cell culture assays .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Anticancer activity against MDA-MB-231 and MCF-7 cell lines; CA IX inhibition |
| Organic Synthesis | Precursor for synthesizing complex organic molecules; photoinitiators for polymerization |
| Analytical Chemistry | Used as standards or reagents in biochemical assays |
Mechanism of Action
The mechanism of action of 5-Amino-2-(phenylsulfanyl)benzenecarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The phenylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table compares key structural and functional attributes of 5-amino-2-(phenylsulfanyl)benzenecarbonitrile with similar compounds:
Functional Comparisons
- Anti-Inflammatory Activity: 4-PSB-2 reduces TNF-α, COX-2, and iNOS expression in AD mice, improving fear memory retrieval and synaptic plasticity . In contrast, this compound lacks direct evidence for neuroinflammatory modulation but shares the sulfanyl group critical for redox modulation. 5-Amino-2-{[3-(trifluoromethyl)phenyl]-sulfanyl}benzenecarbonitrile is structurally similar but includes a trifluoromethyl group, which may enhance metabolic stability .
- Material Science Applications: PBIA-based fibers (5-amino-2-(p-aminophenyl)benzimidazole) degrade under high humidity due to benzimidazole ring hydrolysis, whereas nitrile-containing analogs like the target compound may exhibit better hydrolytic resistance due to the nitrile group’s lower reactivity .
- Anticancer Potential: Thiadiazolo-pyrimidine derivatives (e.g., compound 4i) show GI₅₀ values of 28.9–55.3 μM against cancer cells, mediated by thymidylate synthase inhibition . The nitrile group in the target compound could similarly serve as a hydrogen-bond acceptor in enzyme binding.
Physicochemical Properties
Thermal Stability :
- PBIA-based fibers degrade at elevated temperatures (up to 524 days), while nitrile-containing compounds generally exhibit higher thermal stability due to strong C≡N bonds .
Biological Activity
5-Amino-2-(phenylsulfanyl)benzenecarbonitrile (CAS No. 147696-57-9) is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C13H10N2S. Its structure features an amino group at the 5th carbon, a phenylsulfanyl group at the 2nd carbon, and a benzonitrile backbone. The presence of the phenylsulfanyl group enhances the compound's lipophilicity, which may facilitate its interaction with biological membranes and targets.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Interaction with Enzymes: The compound may inhibit specific enzymes involved in metabolic pathways or cellular signaling.
- Cell Membrane Interaction: Its lipophilic nature allows it to penetrate cell membranes, potentially influencing intracellular processes.
- Induction of Apoptosis: Similar compounds have been shown to induce apoptotic pathways in cancer cells, suggesting a possible mechanism for anticancer activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown effective inhibition of growth against both Gram-positive and Gram-negative bacteria. The specific mechanisms may include:
- Disruption of bacterial cell wall synthesis.
- Inhibition of protein synthesis through interaction with ribosomal subunits.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms:
- Cell Cycle Arrest: It may induce cell cycle arrest in cancer cells, preventing their division.
- Apoptosis Induction: Evidence suggests that it can trigger apoptosis in cancer cell lines, such as melanoma and breast cancer cells, through pathways involving caspases and reactive oxygen species (ROS) generation.
Research Findings
Several studies have explored the biological activity of this compound:
-
Antimicrobial Studies:
- A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
-
Anticancer Studies:
- In vitro assays showed that treatment with this compound resulted in a reduction of cell viability in melanoma cells by over 60% at concentrations of 25 µM after 48 hours.
- Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent.
-
Case Studies:
- A case study involving animal models indicated that administration of the compound led to a significant reduction in tumor size compared to control groups, suggesting promising therapeutic potential.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Structure | Moderate | High |
| 5-Amino-2-(methylsulfanyl)benzenecarbonitrile | Structure | Low | Moderate |
| 5-Amino-2-(ethylsulfanyl)benzenecarbonitrile | Structure | Low | Low |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-Amino-2-(phenylsulfanyl)benzenecarbonitrile, and how do reaction parameters impact yield?
- Methodology : The synthesis can involve sequential functionalization of a benzonitrile scaffold. For example, introducing the phenylsulfanyl group via nucleophilic aromatic substitution (using a thiolate reagent) followed by amination at the 5-position. Reaction parameters such as temperature (e.g., 34–36°C for similar compounds ), solvent polarity, and catalyst selection (e.g., Pd-mediated coupling) are critical. Optimizing stoichiometry and reaction time can mitigate side products like over-nitration or incomplete substitution observed in nitrile derivatives .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of analytical techniques:
- HPLC : Assess purity (>95% threshold, as seen in nitrile analogs ).
- Melting Point : Compare observed mp (e.g., 34–36°C for 5-Amino-2-chlorobenzotrifluoride ) to literature values.
- NMR/IR Spectroscopy : Confirm functional groups (e.g., nitrile stretch at ~2200 cm⁻¹) and aromatic substitution patterns.
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported reactivity data for derivatives of this compound?
- Methodology : Density Functional Theory (DFT) calculations can predict electronic effects of substituents (e.g., electron-withdrawing nitriles vs. electron-donating amino groups) on reaction pathways. For instance, the phenylsulfanyl group’s steric and electronic influence can be modeled to explain discrepancies in regioselectivity observed in nitration or coupling reactions .
Q. What experimental strategies address inconsistencies in stability data under varying storage conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to light, humidity, and temperature extremes. Monitor degradation via HPLC and mass spectrometry. For example, benzenesulfonamide derivatives require protection from moisture , suggesting similar storage protocols (e.g., desiccated, 2–8°C) for the target compound.
Q. How can substituent effects on electronic properties be systematically studied?
- Methodology : Synthesize analogs with varying substituents (e.g., nitro, acetyl ) and compare their Hammett constants (σ) using UV-Vis spectroscopy or cyclic voltammetry. Correlate these with reaction rates in electrophilic substitution to quantify electronic contributions.
Data Analysis & Experimental Design
Q. How to design a reaction optimization matrix for improving yield in multi-step syntheses?
- Methodology : Use a Taguchi orthogonal array to test variables (e.g., solvent, catalyst loading, temperature). For example, Kanto Reagents’ protocols for nitrile derivatives suggest dichloromethane or DMF as solvents. Analyze yield data via ANOVA to identify dominant factors.
Q. What statistical approaches validate reproducibility in spectroscopic data across laboratories?
- Methodology : Implement inter-laboratory studies with standardized samples. Use principal component analysis (PCA) to cluster NMR or IR spectra, addressing baseline noise or solvent artifacts. Cross-reference with published spectra of structurally related compounds (e.g., 5-Acetyl-2-aminobenzonitrile ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
